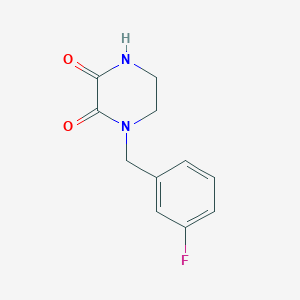
1-(3-Fluorobenzyl)piperazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Fluorobenzyl)piperazine-2,3-dione, also known as FBP, is a chemical compound that has drawn considerable attention in the scientific community due to its unique properties and potential applications. FBP belongs to the family of piperazine derivatives, which are widely used in medicinal chemistry as a scaffold for the development of new drugs. In
Scientific Research Applications
Synthesis and Biological Activity
- Compounds similar to 1-(3-Fluorobenzyl)piperazine-2,3-dione have been synthesized for potential therapeutic use. For instance, cyclic methoxyphenyltriazaalkanes with a structure akin to 1-(3-Fluorobenzyl)piperazine-2,3-dione demonstrated significant antiarrhythmic activity in various arrhythmia models, indicating the potential of these compounds in cardiotropic medication (Mokrov et al., 2019).
- Derivatives of diketopiperazine, structurally related to 1-(3-Fluorobenzyl)piperazine-2,3-dione, have shown modest antiviral activity against influenza A virus, highlighting their potential in antiviral therapy (Wang et al., 2013).
Chemical Synthesis and Characterization
- Research on piperazine-2,5-diones, which include compounds like 1-(3-Fluorobenzyl)piperazine-2,3-dione, has led to various chemical syntheses and characterizations. These have provided insights into their structural and chemical properties, beneficial for pharmaceutical applications (Blake et al., 1972).
Potential in Cancer Treatment
- Piperazine derivatives have shown potential in cancer treatment. For example, certain piperazine compounds have demonstrated antiproliferative effects against human chronic myelogenous leukemia, suggesting a possible role for similar compounds in cancer therapy (Saab et al., 2013).
Luminescent Properties and Electron Transfer
- Studies on naphthalimides with piperazine substituents, related to 1-(3-Fluorobenzyl)piperazine-2,3-dione, have revealed interesting luminescent properties and photo-induced electron transfer capabilities, which could be significant in material sciences and photophysics (Gan et al., 2003).
Antiviral and Antimicrobial Applications
- Piperazine-2,3-dione derivatives have shown promise as selective inhibitors in various biological applications, including antiviral and antimicrobial treatments, which could be applicable to 1-(3-Fluorobenzyl)piperazine-2,3-dione related compounds (Abdel-Magid, 2023).
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]piperazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-9-3-1-2-8(6-9)7-14-5-4-13-10(15)11(14)16/h1-3,6H,4-5,7H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJPLUPSSLKNLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=O)N1)CC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorobenzyl)piperazine-2,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


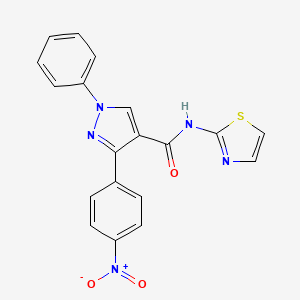
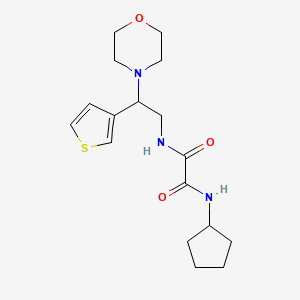

![3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2381105.png)

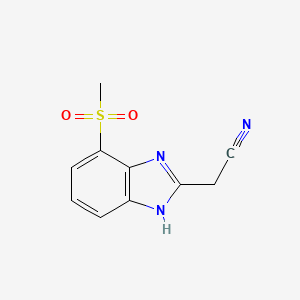

![2-fluoro-N-(3-(pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2381112.png)
![N-(3-chloro-2-methylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2381115.png)
![1-(4-Fluorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2381116.png)
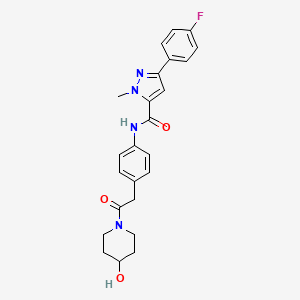
![(2-Ethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2381118.png)
![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-naphthamide](/img/structure/B2381120.png)